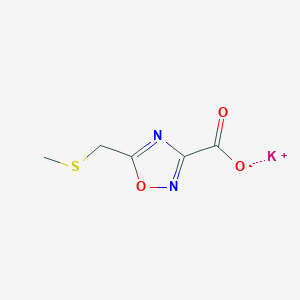
4-Fluoro-2-(difluoromethyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroanisoles are aromatic compounds where one or more hydrogen atoms in anisole (methoxybenzene) are replaced by fluorine atoms. These compounds, including 4-Fluoro-2-(difluoromethyl)anisole, are of interest due to their unique reactivity and properties stemming from the presence of fluorine atoms.
Synthesis Analysis
The synthesis of fluoroanisoles typically involves direct fluorination or nucleophilic substitution reactions. For instance, a study on the synthesis of related compounds used direct fluorination of the sodio derivative of perfluoro-[N-(4-pyridyl)methanesulphonamide] to produce difluoroanisoles (Banks & Khazaei, 1990).
Molecular Structure Analysis
Fluoroanisoles exhibit distinct conformational preferences due to the fluorine atoms' electronic effects. The crystal structure analysis of similar compounds has shown that the molecule's rings are not coplanar and that intra- and inter-molecular hydrogen bonds occur (Wang Lie-ping, 2007).
Chemical Reactions and Properties
Fluorinated anisoles participate in a variety of chemical reactions, including electrophilic fluorination, which can be highly regio- and stereoselective. These reactions are crucial for introducing fluorine atoms into organic molecules, significantly altering their chemical properties (Banks et al., 1996).
Physical Properties Analysis
The introduction of fluorine atoms into anisoles affects their physicochemical properties, such as lipophilicity and metabolic stability. For example, difluoroanisole shows a better balance of properties like log D and transcellular permeability compared to its trifluoromethylated counterparts (Xing et al., 2015).
Chemical Properties Analysis
The chemical behavior of fluoroanisoles is influenced by the fluorine atoms, which can lead to unique reactivity patterns. For example, electrophilic fluorination of pyroglutamic acid derivatives with fluoroanisoles has been explored for the synthesis of fluorinated amino acids, demonstrating the diverse reactivity of these compounds (Konas & Coward, 2001).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure : A study conducted by Huang Suo-yi and Tian Hua (2004) focused on the synthesis of 2-Fluoro-4-iodo-anisole, a compound closely related to 4-Fluoro-2-(difluoromethyl)anisole, demonstrating the synthesis process through reactions like Schiemann and Sandmeyer reactions, highlighting its significance as an intermediate in other chemical processes (Huang & Tian, 2004).
Impact on Physicochemical Properties : L. Xing et al. (2015) discussed how fluoroanisoles, which include compounds like 4-Fluoro-2-(difluoromethyl)anisole, exhibit distinct conformational preferences and significantly impact the physicochemical and pharmacokinetic properties of molecules. The study analyzed trends in anisole and fluoroanisole matched molecular pairs, revealing key insights into their effects on properties like log D and permeability (Xing et al., 2015).
Molecular Orbital Computations : Research by T. Schaefer et al. (1991) explored the internal rotational potentials of compounds including 4-fluoroanisole, which is structurally similar to 4-Fluoro-2-(difluoromethyl)anisole. Their study provided insights into internal barrier heights and conformational stability, crucial for understanding the molecular behavior of these compounds (Schaefer et al., 1991).
Density Functional Study : M. Kieninger et al. (2004) conducted a comparative study on the torsional potential of 4-fluoro (trifluoromethoxy)benzene and related species, including 4-fluoroanisole. This study is important for understanding the electronic structure and reactivity of such fluorinated compounds (Kieninger et al., 2004).
Isotope Separation Applications : Xiaoqin Wu et al. (2014) examined the use of 2,4-difluoro anisole in boron isotopes separation. Their findings indicated that 2,4-difluoro anisole exhibits properties advantageous for isotopic separation, such as better separation coefficients and stability, compared to anisole (Wu et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P280-P305+P351+P338 , which involve wearing protective gloves/clothing/eye protection/face protection (P280), and specific measures to take if in eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWEBYLKCQNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

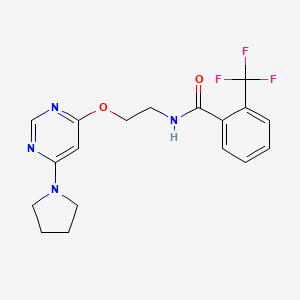
![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

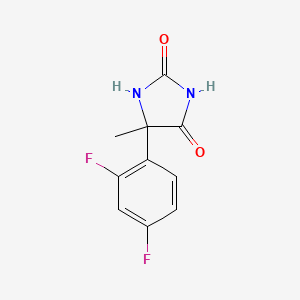
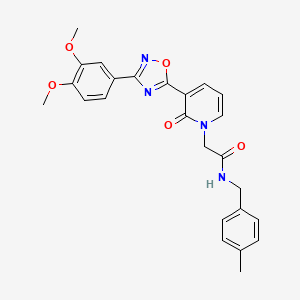
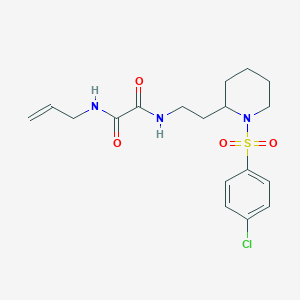
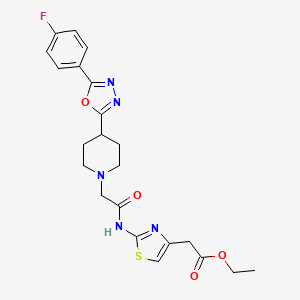
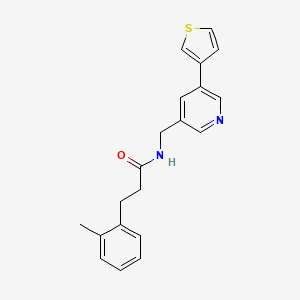


![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)

